molecular formula C16H11B B3082296 1-Bromo-8-phenylnaphthalene CAS No. 1121545-24-1

1-Bromo-8-phenylnaphthalene

Cat. No.: B3082296
CAS No.: 1121545-24-1
M. Wt: 283.16 g/mol
InChI Key: MHDCSUBWYJYEFD-UHFFFAOYSA-N
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Description

1-Bromo-8-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a phenyl group at the eighth position

Scientific Research Applications

1-Bromo-8-phenylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Material Science:

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural properties.

Safety and Hazards

This compound is classified as potentially harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

1-Bromo-8-phenylnaphthalene is a brominated aromatic compound. It can undergo reactions typical of haloarenes, such as nucleophilic aromatic substitution. For instance, it can react with n-butyllithium in diethyl ether under an inert atmosphere . This suggests that its mode of action involves the interaction with nucleophiles, leading to the substitution of the bromine atom.

Biochemical Pathways

It’s known that naphthalene, a related compound, is involved in the hydrogen-abstraction–c2h2-addition (haca) pathway, which leads to the formation of polycyclic aromatic hydrocarbons . It’s plausible that this compound could participate in similar pathways.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the transformation of target molecules through reactions such as nucleophilic aromatic substitution .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, its reaction with n-butyllithium occurs at -78℃ in an inert atmosphere . Additionally, it should be stored in a dark place, sealed in dry conditions, at room temperature , indicating that light, moisture, and temperature can affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-phenylnaphthalene can be synthesized through a multi-step process. One common method involves the bromination of 8-phenylnaphthalene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or DMF (dimethylformamide).

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as phenyl ethers or amines.

    Coupling Reactions: Biaryl compounds or other complex aromatic structures.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but lacks the phenyl group at the eighth position.

    2-Bromo-8-phenylnaphthalene: Bromine atom is at the second position instead of the first.

    8-Phenylnaphthalene: Lacks the bromine atom, only has the phenyl group at the eighth position.

Uniqueness: 1-Bromo-8-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for selective reactions and the formation of complex structures in organic synthesis.

Properties

IUPAC Name

1-bromo-8-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDCSUBWYJYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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